1-[2-(4-fluorophenyl)ethyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[2-(4-fluorophenyl)ethyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a benzothiazole moiety, and a pyrrolidine ring, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-[2-(4-fluorophenyl)ethyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
1-[2-(4-fluorophenyl)ethyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[2-(4-fluorophenyl)ethyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene: This compound shares the fluorophenyl group but lacks the benzothiazole and pyrrolidine moieties.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities. The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20FN3O4S2 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H20FN3O4S2/c1-31(28,29)16-6-7-17-18(11-16)30-21(23-17)24-20(27)14-10-19(26)25(12-14)9-8-13-2-4-15(22)5-3-13/h2-7,11,14H,8-10,12H2,1H3,(H,23,24,27) |
InChI Key |
QFAYAGPXHGIXJW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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